molecular formula C10H11ClN2O B11768140 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride CAS No. 54931-54-3

4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride

Cat. No.: B11768140
CAS No.: 54931-54-3
M. Wt: 210.66 g/mol
InChI Key: GZDJWBACOHTMPZ-UHFFFAOYSA-N
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Description

4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride is a chemical compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a nitro derivative, while substitution reactions could produce a variety of substituted isoquinolines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoisoquinoline: Similar structure but lacks the methyl group.

    2-Methylisoquinolin-1(2H)-one: Similar structure but lacks the amino group.

    Isoquinoline: The parent compound without any substitutions.

Uniqueness

4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can make it a valuable compound for specific applications that other similar compounds might not be suitable for.

Properties

CAS No.

54931-54-3

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-amino-2-methylisoquinolin-1-one;hydrochloride

InChI

InChI=1S/C10H10N2O.ClH/c1-12-6-9(11)7-4-2-3-5-8(7)10(12)13;/h2-6H,11H2,1H3;1H

InChI Key

GZDJWBACOHTMPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)N.Cl

Origin of Product

United States

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